molecular formula C25H19FO5 B3513493 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate

Cat. No.: B3513493
M. Wt: 418.4 g/mol
InChI Key: JIOQWWIETXYSEK-UHFFFAOYSA-N
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Description

This compound belongs to a class of cyclohepta[c]furan derivatives characterized by a fused bicyclic core structure with variable ester substituents. The core consists of a 4-oxo-4H-cyclohepta[c]furan scaffold substituted with a 4-methoxyphenyl group at position 6 and methyl groups at positions 1 and 3. The ester moiety at position 8 is a 2-fluorobenzoate group, which introduces unique electronic and steric properties due to the fluorine atom’s electronegativity and its ortho position on the benzoate ring.

Properties

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FO5/c1-14-23-21(27)12-17(16-8-10-18(29-3)11-9-16)13-22(24(23)15(2)30-14)31-25(28)19-6-4-5-7-20(19)26/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOQWWIETXYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a cyclohepta[c]furan core with substituents that include a methoxyphenyl group and a fluorobenzoate moiety.

Key Properties

PropertyValue
Molecular FormulaC27H24O6
Molecular Weight444.48 g/mol
InChIInChI=1S/C27H24O6/c1-5...
InChIKeyROZBJNHXNLWGEI-UHFFFAOYSA-N

Antioxidant Activity

Recent studies have indicated that compounds similar to 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate exhibit significant antioxidant properties. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : Compounds with similar structures have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds exhibited IC50 values ranging from 10.4 μM to 34.2 μM against AChE .
  • Cyclooxygenase (COX) : Some derivatives have demonstrated dual inhibitory effects against COX enzymes, particularly COX-2, which is implicated in inflammatory processes .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this class of compounds on cancer cell lines. For example, related compounds have shown IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential applications in cancer therapy .

Study 1: Antitumor Activity

A study investigated the antitumor activity of a series of derivatives related to our compound. The results indicated that certain derivatives significantly inhibited cell proliferation in lung cancer cell lines (HCC827 and NCI-H358), with IC50 values around 6.26 μM and 6.48 μM respectively . This suggests that structural modifications can enhance biological activity.

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target enzymes. The studies revealed favorable binding modes due to hydrogen bonding and π–π interactions with key residues in the active sites of AChE and COX enzymes . This computational approach aids in understanding how structural features influence biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and commercial availability:

Compound Name Substituent on Phenyl Group Ester Group Molecular Weight (g/mol) CAS Number Commercial Availability (USD)
6-(4-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate (Target Compound) 4-Methoxy 2-Fluorobenzoate ~434.87 (estimated) Not provided Not listed
6-(4-Ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate 4-Ethoxy 4-Methoxybenzoate ~444.48 (estimated) Not provided Not listed
6-(4-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate 4-Methoxy 4-Methoxybenzoate ~434.44 700858-95-3 $7/100mg, $9/250mg, $28/1g
6-(4-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate 4-Methoxy 4-Chlorobenzoate 434.87 780777-63-1 Typically in stock
6-(4-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate 4-Methoxy 3-Chlorobenzoate 434.09 780779-10-4 Not listed
6-(4-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (E)-3-phenylprop-2-enoate 4-Methoxy Cinnamate (phenylpropenoate) 426.15 780778-76-9 Not listed

Key Structural and Functional Differences:

Ester Substituent Effects: Halogen Position: The 2-fluorobenzoate group in the target compound differs from 3- or 4-chloro/methoxy analogs. Fluorine’s ortho position may enhance steric hindrance and dipole interactions compared to para-substituted analogs like 4-chloro or 4-methoxybenzoates . Electron-Withdrawing vs. In contrast, 4-methoxybenzoate (electron-donating) may reduce reactivity .

Phenyl Group Modifications :

  • Replacing the 4-methoxyphenyl group with 4-ethoxyphenyl (as in ) introduces a bulkier alkoxy chain, which could alter lipophilicity and intermolecular interactions.

Cinnamate vs.

Implications of Structural Variations

  • Solubility and Lipophilicity : The 2-fluorobenzoate’s electronegativity may enhance aqueous solubility compared to chloro analogs but reduce it relative to methoxybenzoates. Cinnamate derivatives (e.g., ) are likely more lipophilic .
  • Synthetic Accessibility : The commercial availability of 4-methoxybenzoate () and 4-chlorobenzoate () analogs suggests established synthetic routes, whereas the 2-fluoro variant may require specialized fluorination techniques.
  • 4-) is critical in drug design. For example, ortho-substituted halogens can impede metabolic degradation or improve target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate

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